Dithiane diol

Catalog No.
S594087
CAS No.
16096-98-3
M.F
C4H8O2S2
M. Wt
152.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dithiane diol

CAS Number

16096-98-3

Product Name

Dithiane diol

IUPAC Name

(4R,5R)-dithiane-4,5-diol

Molecular Formula

C4H8O2S2

Molecular Weight

152.2 g/mol

InChI

InChI=1S/C4H8O2S2/c5-3-1-7-8-2-4(3)6/h3-6H,1-2H2/t3-,4-/m0/s1

InChI Key

YPGMOWHXEQDBBV-IMJSIDKUSA-N

SMILES

C1C(C(CSS1)O)O

Canonical SMILES

C1C(C(CSS1)O)O

Isomeric SMILES

C1[C@@H]([C@H](CSS1)O)O

Description

The exact mass of the compound Dithiane diol is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of trans-1,2-dithiane-4,5-diol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

  • Cycloaddition Reactions: It can undergo diastereoselective cycloaddition with azomethine imines, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), leading to the formation of complex cyclic structures .
  • Tandem Reactions: Dithiane diol acts as a synthon for synthesizing tetrahydrothiophene ring systems through tandem reactions that generate mercaptoacetaldehyde .
  • Cleavage Reactions: The compound can be cleaved to produce mercaptoacetaldehyde and other derivatives through domino processes involving multiple consecutive reactions .

The synthesis of 1,4-dithiane-2,5-diol can be achieved through several methods:

  • Thioacetalization: Carbonyl compounds can be converted into dithianes using dithiols in the presence of Lewis or Brönsted acid catalysts .
  • Direct Synthesis from Dithiols: The compound can also be synthesized directly from commercially available dithiols under appropriate reaction conditions .
  • Oxidative Coupling: An oxidative coupling method allows for the formation of dithianes from alkyne difunctionalization under metal-catalyst-free conditions .

Dithiane diol serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Heterocycles: It is utilized in the preparation of various heterocyclic compounds which are essential in pharmaceuticals and agrochemicals.
  • Protecting Group: Dithianes are often used as protecting groups for carbonyl functionalities during multi-step synthetic processes due to their stability under basic conditions .

Research on the interactions of dithiane diol with other chemical species has highlighted its reactivity and potential applications in complex organic syntheses. For example, studies have shown how dithiane diol can participate in various coupling reactions that lead to valuable functionalized products.

Dithiane diol shares structural similarities with other dithiane compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,3-DithianeLinearUsed primarily for protection of carbonyl groups
1,2-DithianeCyclicOften used in redox reactions
1,2-Dithiane-4,5-diolCyclic with hydroxylsExhibits different reactivity patterns than 1,4-dithiane diol
1,3-DithiolaneCyclicLess stable than dithiane diols

Dithiane diol stands out due to its specific arrangement of hydroxyl groups and sulfur atoms which contributes to its distinct reactivity and utility in synthetic applications.

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

151.99657184 g/mol

Monoisotopic Mass

151.99657184 g/mol

Heavy Atom Count

8

UNII

3OED5PX4AN

Other CAS

16096-98-3
14193-38-5

Wikipedia

Dithiane Diol

Dates

Modify: 2023-07-17

Explore Compound Types